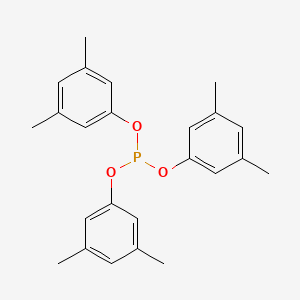

Tris(3,5-dimethylphenyl) phosphite

説明

Tris(3,5-dimethylphenyl) phosphite (CAS: Not explicitly listed in evidence; structurally analogous to tris(3,5-dimethylphenyl)phosphine, CAS 69227-47-0 ) is an organophosphorus compound featuring three 3,5-dimethylphenyl groups bonded to a central phosphorus atom. The 3,5-dimethyl substitution pattern on the aromatic rings enhances steric bulk and electronic effects, influencing reactivity and stability.

This compound is utilized in specialized applications such as phosphorylation reactions. For example, tris(3,5-dimethylpyrazolyl)phosphite has been effective in synthesizing the 1,2,4-phosphite derivative of D-xylose . Its structural analogs also appear in stabilizer blends for industrial materials, such as tris(2,4-di-tert-butylphenyl)phosphite in IRGANOX® antioxidant formulations .

特性

CAS番号 |

36432-47-0 |

|---|---|

分子式 |

C24H27O3P |

分子量 |

394.4 g/mol |

IUPAC名 |

tris(3,5-dimethylphenyl) phosphite |

InChI |

InChI=1S/C24H27O3P/c1-16-7-17(2)11-22(10-16)25-28(26-23-12-18(3)8-19(4)13-23)27-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |

InChIキー |

ZZVNXOJBUKDFFS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Tris(3,5-dimethylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3,5-dimethylphenol in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

PCl3+3(CH3)2C6H3OH→P((CH3)2C6H3O)3+3HCl

The reaction is carried out under an inert atmosphere to prevent the oxidation of phosphorus trichloride. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of tris(3,5-dimethylphenyl) phosphite may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

化学反応の分析

Types of Reactions

Tris(3,5-dimethylphenyl) phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding phosphine oxide.

Substitution: It participates in substitution reactions where the phosphite group is replaced by other functional groups.

Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Coordination: Transition metals like palladium, rhodium, and platinum are used to form coordination complexes.

Major Products

Oxidation: The major product is tris(3,5-dimethylphenyl) phosphine oxide.

Substitution: Various substituted phosphites are formed depending on the reagents used.

Coordination: Metal-phosphite complexes are the primary products.

科学的研究の応用

Tris(3,5-dimethylphenyl) phosphite has a wide range of applications in scientific research:

Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is utilized in the production of polymers, agrochemicals, and specialty chemicals.

作用機序

The mechanism of action of tris(3,5-dimethylphenyl) phosphite involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, making it a valuable tool in synthetic chemistry.

類似化合物との比較

Triphenyl Phosphite (CAS: 101-02-0)

- Structure : Three phenyl groups attached to a phosphorus center.

- Applications : Primarily a laboratory reagent . Lacks bulky substituents, making it less sterically hindered but more prone to hydrolysis.

- Toxicity: No direct neurotoxicity data provided, but safety protocols emphasize handling precautions .

Triorthotolyl Phosphite (Tris(2-methylphenyl) Phosphite)

Tris(2,4-di-tert-butylphenyl)phosphite

- Structure : Bulky tert-butyl groups at 2,4 positions.

- Applications: Used in IRGANOX® stabilizers for polymers due to its antioxidant properties. Blended with hindered phenols for synergistic effects .

- Comparison : The tert-butyl groups enhance steric protection, improving thermal stability compared to methyl-substituted analogs .

Bis(3,5-dimethylphenyl)chlorophosphite

- Structure : Two 3,5-dimethylphenyl groups and one chloride.

- Biological Activity : Inhibited human erythrocyte cholinesterase in vitro, unlike most analogs .

- Key Insight : Chloride substitution increases electrophilicity, enhancing enzyme interaction .

Toxicity Profile

Physical Properties (Selected Examples)

| Compound | Melting Point (°C) | Molecular Weight |

|---|---|---|

| Tris(3,5-dimethylphenyl)phosphine | 160–163 | 346.45 |

| Tris(2,4-dimethylphenyl)phosphine | 157–158 | 346.45 |

| Triphenyl phosphite | Not provided | 310.28 |

Research Findings and Implications

- Substituent Position Matters : Ortho-substituted phosphites (e.g., triorthotolyl) exhibit higher neurotoxicity than meta/para-substituted derivatives like tris(3,5-dimethylphenyl) phosphite .

- Steric Bulk Enhances Stability: Bulky groups (e.g., tert-butyl in IRGANOX® blends) improve thermal stability, making them preferable for industrial applications over methyl-substituted analogs .

- Electrophilicity Drives Enzyme Interaction : Chloride substitution in bis(3,5-dimethylphenyl)chlorophosphite increases cholinesterase inhibition, highlighting the role of electrophilic phosphorus centers .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。